1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]-2,2-DIMETHYLPROPAN-1-ONE
Overview
Description
1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]-2,2-DIMETHYLPROPAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a piperidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]-2,2-DIMETHYLPROPAN-1-ONE involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole compound. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]-2,2-DIMETHYLPROPAN-1-ONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular pathways . The piperidine ring enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
1H-Indole-3-carboxaldehyde: Known for its anticancer and antimicrobial activities.
5-Fluoro-1H-indole-2-carboxylic acid: Exhibits antiviral properties.
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid methyl ester: Used in medicinal chemistry for its diverse biological activities.
Compared to these compounds, 1-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]-2,2-DIMETHYLPROPAN-1-ONE offers a unique combination of an indole and piperidine ring, which enhances its biological activity and specificity.
Properties
IUPAC Name |
1-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-19(2,3)18(23)20-11-8-15(9-12-20)17(22)21-13-10-14-6-4-5-7-16(14)21/h4-7,15H,8-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIXFGGEARBZOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.